2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

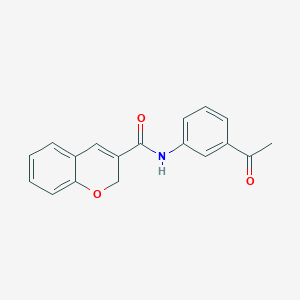

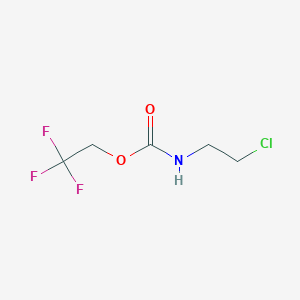

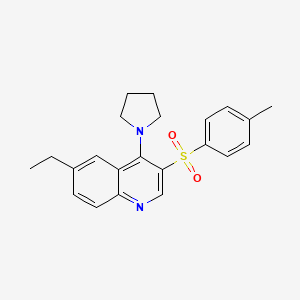

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate is a chemical compound with the molecular formula C5H7ClF3NO2 . It has a molecular weight of 205.56 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate is 1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a predicted melting point of -1.03° C and a predicted boiling point of 208.1° C at 760 mmHg . Its predicted density is 1.4 g/cm3 and its refractive index is predicted to be n20D 1.39 .Wissenschaftliche Forschungsanwendungen

Regioselective Trifluoromethylation

Trifluoromethyl groups are crucial in the development of drugs and agrochemicals due to their influence on the biological activity of molecules. Nishida et al. (2014) developed a method for the synthesis of trifluoromethyl group-containing N-heteroaromatics through regioselective addition of a trifluoromethyl nucleophile, demonstrating the importance of trifluoromethyl groups in enhancing the properties of organic compounds (Nishida et al., 2014).

Chromatographic Resolution

The structural motifs similar to "2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate" have been utilized in chromatographic optical resolution. Okamoto et al. (1990) explored the use of difluorophenylcarbamates and bis(trifluoromethyl)phenylcarbamates for high-performance liquid chromatography, highlighting their effectiveness in resolving optical isomers, which is crucial for the production of enantiopure compounds in pharmaceuticals (Okamoto et al., 1990).

Lewis Acid Catalysis

The use of scandium trifluoromethanesulfonate for acylation and esterification reactions showcases the role of fluorinated catalysts in enhancing reaction efficiency and selectivity. Ishihara et al. (1996) demonstrated its application in the selective macrolactonization of omega-hydroxy carboxylic acids, underlining the catalyst's high activity and broad applicability in organic synthesis (Ishihara et al., 1996).

Drug Design and Medicinal Chemistry

The carbamate group is integral in drug design due to its properties and stabilities, facilitating drug-target interactions. Ghosh and Brindisi (2015) discussed the increasing use of carbamates in medicinal chemistry, highlighting their design to make specific interactions through the carbamate moiety, which is crucial for the development of new therapeutic agents (Ghosh & Brindisi, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANATVRZRQDTQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2728285.png)

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)

![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2728293.png)

![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)

![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)

![5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2728299.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)

![2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2728302.png)